3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Description
The exact mass of the compound this compound is 229.94010 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6-dihydro-4H-1-benzothiophen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAVPKEVZCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856934 | |
| Record name | 3-Bromo-5,6-dihydro-1-benzothiophen-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274925-56-3 | |
| Record name | 3-Bromo-5,6-dihydro-1-benzothiophen-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Dihydrobenzothiophenone Scaffolds in Synthetic Chemistry
The dihydrobenzothiophenone scaffold is a derivative of the more widely studied benzo[b]thiophene core. The benzo[b]thiophene motif is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in molecules that exhibit a wide array of biological activities, including anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties. nih.gov The inclusion of the sulfur-containing thiophene (B33073) ring fused to a benzene (B151609) ring provides a rigid, lipophilic framework that can effectively interact with biological targets.
The "dihydro-" and "-one" components of the 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one scaffold introduce further synthetic versatility. The saturated portion of the cyclohexanone (B45756) ring allows for specific stereochemical configurations, while the ketone functional group serves as a reactive handle for a variety of chemical modifications, such as condensation reactions, reductions to alcohols, or the introduction of new substituents at the alpha-carbon. These features make dihydrobenzothiophenone scaffolds valuable templates for creating diverse chemical libraries aimed at discovering new therapeutic agents.
Role of Halogenated Heterocycles As Synthetic Intermediates
Halogenated heterocyclic compounds are fundamental building blocks in modern organic synthesis. nih.gov The presence of a halogen atom, such as bromine, on a heterocyclic ring system dramatically enhances its utility as a synthetic intermediate. nih.gov Bromine, in particular, is an excellent leaving group and is highly effective in participating in a wide range of metal-catalyzed cross-coupling reactions.
These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability allows chemists to strategically and efficiently attach diverse molecular fragments to the heterocyclic core. nih.gov The strategic placement of a bromine atom, as seen in 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one, transforms the otherwise stable thiophene (B33073) ring into a reactive site for building more complex molecular architectures. This functional handle is crucial for the systematic modification of lead compounds in drug discovery programs and for the development of novel organic materials. nih.gov
Overview of Research Trajectories for 3 Bromo 5,6 Dihydrobenzo B Thiophen 7 4h One
Precursor-Based Synthesis Strategies
The most direct and commonly inferred route to this compound involves the synthesis of its non-brominated precursor, 5,6-dihydrobenzo[b]thiophen-7(4H)-one, followed by a regioselective bromination step.
Bromination of Benzo[b]thiophenone Derivatives
The introduction of a bromine atom at the 3-position of the 5,6-dihydrobenzo[b]thiophen-7(4H)-one ring is a key transformation. The thiophene ring is susceptible to electrophilic substitution, and the position of bromination is influenced by the electronic nature of the heterocyclic system.
Electrophilic bromination is a fundamental method for the halogenation of aromatic and heteroaromatic compounds. For substrates like benzo[b]thiophene derivatives, various brominating agents can be employed. The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich thiophene ring, leading to the formation of a sigma complex intermediate, which then rearomatizes by losing a proton to yield the brominated product. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes and their derivatives due to its mild nature and ease of handling. semanticscholar.org The reaction is typically carried out in an inert solvent, such as chloroform (B151607) or carbon tetrachloride, often in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. semanticscholar.org For the bromination of 5,6-dihydrobenzo[b]thiophen-7(4H)-one, NBS provides a reliable method to introduce a bromine atom specifically at the 3-position. The reaction conditions can be tailored to optimize the yield and purity of the desired 3-bromo product.
Table 1: Illustrative Conditions for NBS-Mediated Bromination of Thiophene Derivatives
| Substrate | Brominating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylbenzo[b]thiophene (B72938) | NBS | Acetonitrile (B52724) | 0 °C to RT, 30 min | 99% | ias.ac.in |
| Thiophenes | NBS | Chloroform/Acetic Acid | RT | Good | General Method |
Note: This table provides examples of NBS bromination on related structures to illustrate typical reaction conditions. Specific yields for the target compound may vary.
Besides NBS, other brominating agents can be utilized for the synthesis of this compound. Elemental bromine (Br2) in a suitable solvent like acetic acid or carbon tetrachloride is a classic and potent brominating agent. However, its high reactivity can sometimes lead to over-bromination or side reactions, necessitating careful control of stoichiometry and reaction conditions. Other reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also serve as effective sources of electrophilic bromine under specific conditions. The choice of the brominating agent often depends on the desired reactivity, selectivity, and the specific nature of the substrate. nih.gov
Annulation Reactions for the Construction of the Dihydrobenzothiophenone Core
Annulation strategies involve the formation of the fused ring system from acyclic or simpler cyclic precursors in a single or multi-step sequence. These methods offer a versatile approach to constructing the dihydrobenzothiophenone core with the bromine substituent already in place or positioned for subsequent functionalization.
The construction of the 5,6-dihydrobenzo[b]thiophen-7(4H)-one ring system can be achieved through intramolecular cyclization reactions. A notable example is the cyclization of 3-(2-thienyl)butyric acid. This precursor can be synthesized and then subjected to cyclization using a dehydrating agent such as polyphosphoric acid (PPA) or a Friedel-Crafts catalyst. This intramolecular acylation proceeds via the formation of an acylium ion, which then attacks the thiophene ring to form the six-membered ketone ring, yielding the desired dihydrobenzothiophenone core. Subsequent bromination as described above would then lead to the final product.
Another powerful method for the synthesis of substituted thiophenes is the Gewald reaction. ekb.eg This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. ekb.eg While often used to produce 2-aminothiophenes, modifications of this approach can be envisioned to construct the tetrahydrobenzothiophene skeleton, which can then be oxidized to the desired dihydrobenzothiophenone. ekb.eg
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5,6-dihydrobenzo[b]thiophen-7(4H)-one |
| N-Bromosuccinimide |
| Benzoyl peroxide |
| Azobisisobutyronitrile |
| Bromine |
| 1,3-dibromo-5,5-dimethylhydantoin |
| 3-(2-thienyl)butyric acid |
| Polyphosphoric acid |
| 2-Methylbenzo[b]thiophene |
Ring-Closing Metathesis Strategies
Ring-Closing Metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the construction of a wide array of carbocyclic and heterocyclic systems, including macrocycles used in drug discovery. drughunter.com The reaction typically involves an intramolecular olefin metathesis of a diene substrate, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock catalysts), to form a new ring and a small volatile alkene byproduct like ethylene (B1197577). drughunter.com
While RCM is widely applied, specific literature detailing its use for the direct synthesis of the this compound core is not extensively documented. However, the strategy can be hypothetically applied. A potential synthetic route would involve the preparation of a thiophene precursor bearing two appropriately positioned vinyl groups. For instance, a 2-acylthiophene substituted with a pent-4-en-1-yl chain at the 3-position could serve as an RCM precursor. The intramolecular metathesis of this diene would construct the six-membered carbocyclic ring fused to the thiophene core. Subsequent functional group manipulation, including bromination of the thiophene ring at the 3-position and oxidation of the corresponding alcohol, would yield the target ketone. The choice of catalyst is crucial, with second and third-generation Grubbs catalysts often employed to overcome challenges like catalyst poisoning and to improve efficiency. drughunter.com This approach offers a modular way to construct the fused ring system, allowing for variation in the substituents.
Optimization of Reaction Conditions
The efficiency and selectivity of synthetic routes to this compound are highly dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature, reaction duration, and the specific catalytic system employed for the key transformations.
Influence of Solvent Systems
The solvent can significantly impact reaction outcomes, including yield and selectivity, by influencing reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of thiophene derivatives, a range of solvents from polar aprotic to nonpolar are employed. For bromination reactions using N-bromosuccinimide (NBS), solvents like tetrahydrofuran (B95107) (THF), acetonitrile, and chloroform are common. researchgate.net The choice can affect the rate and selectivity of the bromination, with THF being a frequent choice for achieving high yields. researchgate.net
In annulation reactions to form the fused ring, the solvent choice is equally critical. For instance, in microwave-assisted Suzuki couplings for preparing thiophene oligomers, solvent-free conditions using a solid support like aluminum oxide have been shown to be efficient and environmentally friendly. researchgate.net For other cyclization strategies, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used, particularly in microwave-assisted protocols, as they couple efficiently with microwave energy and can facilitate reactions at elevated temperatures. rsc.org
Table 1: Effect of Solvent on a Representative Thiophene Functionalization Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Citation |
|---|---|---|---|---|
| 1 | Dichloromethane | 130 | Low Conversion | acs.org |
| 2 | Acetonitrile | 130 | Low Conversion | acs.org |
| 3 | Benzene (B151609) | 130 | Low Conversion | acs.org |
| 4 | Chlorobenzene | 130 | 88 | acs.org |
Note: Data is for a representative radical-promoted annulation leading to a fused heterocyclic system and illustrates the critical role of solvent selection.
Temperature and Reaction Time Parameters
Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product yield while minimizing the formation of byproducts. Annulation and cyclization reactions often require elevated temperatures to overcome activation energy barriers. For example, the cyclization of thienyl ethyl benzoic acid to form a related tricyclic ketone using polyphosphoric acid was conducted at 120-130°C for 2 hours. researchgate.net
Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times by enabling rapid and uniform heating to high temperatures. nih.gov Protocols for synthesizing 3-aminobenzo[b]thiophene scaffolds, which are related precursors, utilize microwave irradiation at 130°C, achieving high yields in a short timeframe. rsc.org In other microwave-assisted syntheses of heterocyclic compounds, temperatures can range from 120°C to 200°C, with reaction times often as short as a few minutes, a significant improvement over conventional heating which may require several hours. frontiersin.orgnih.gov
Table 2: Influence of Temperature and Time in Microwave-Assisted Synthesis
| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Citation |
|---|---|---|---|---|---|
| 1 | 120 | 15 | - | Quantitative | frontiersin.org |
| 2 | - | 3 | 300 | 85 | nih.gov |
| 3 | - | 4 | 300 | 82 | nih.gov |
| 4 | 140 | 120 | 960 | High | frontiersin.org |
Note: Data is for representative microwave-assisted syntheses of heterocyclic compounds, demonstrating the rapid nature of these protocols.
Catalytic Systems in Bromination and Annulation
The choice of catalyst is fundamental for both the regioselective bromination of the thiophene ring and the subsequent annulation to form the fused bicyclic system.
Bromination: The selective introduction of a bromine atom at the C3 position of the dihydrobenzo[b]thiophen-7(4H)-one skeleton typically relies on electrophilic brominating agents. N-bromosuccinimide (NBS) is the most common reagent for this transformation, often used in conjunction with a radical initiator like AIBN or under photochemical conditions, although catalytic methods are also employed. researchgate.net For thiophenes, bromination preferentially occurs at the C2 or C5 positions (alpha to the sulfur atom) due to the electron-donating nature of the sulfur. Therefore, to achieve 3-bromination on the target scaffold, the synthesis would likely proceed by constructing the bicyclic system from a pre-brominated thiophene precursor.
Annulation: Annulation reactions to form the benzothiophene core often employ transition metal catalysts. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are instrumental in building the necessary carbon-carbon bonds for cyclization. researchgate.netresearchgate.net For instance, palladium catalysts can facilitate the C-H arylation of thiophenes. researchgate.netornl.gov Iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have also been reported to create fused frameworks. nih.gov Copper-catalyzed reactions, often in the presence of ligands like 1,10-phenanthroline, are used for C-S bond formation in domino reactions to build the benzothiophene skeleton. organic-chemistry.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained prominence as an efficient method for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov The rapid, uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with fewer side products compared to conventional heating methods. rsc.orgfrontiersin.org
This technology has been successfully applied to the synthesis of various substituted benzo[b]thiophenes. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in DMSO with triethylamine (B128534) as a base under microwave irradiation at 130°C provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.org Similarly, microwave-assisted Suzuki couplings have been optimized for the solvent-free synthesis of thiophene oligomers. researchgate.net These protocols highlight the potential for microwave assistance in the key cyclization or annulation steps leading to the dihydrobenzo[b]thiophen-7(4H)-one core, offering a pathway to improved efficiency and scalability.
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: Controlling the specific position of functional group installation is a central challenge in the synthesis of substituted heterocycles like this compound. The regiochemical outcome is dictated by the inherent electronic properties of the substrates and the reaction mechanism.
In the context of the thiophene ring, electrophilic substitution reactions, including bromination, are highly regioselective. The sulfur atom directs substitution to the adjacent α-positions (C2 and C5), which are the most electron-rich. If both α-positions are occupied, substitution may occur at a β-position (C3 or C4). Therefore, to synthesize the target C3-bromo compound, a strategy is required that either blocks the more reactive C2 and C5 positions or utilizes a starting material where the C3 position is activated for substitution. A common approach involves starting with a 2,5-disubstituted thiophene or using a directing group to guide the electrophile to the desired position. researchgate.net Alternatively, lithiation followed by quenching with a bromine source can offer a different regiochemical outcome depending on the directing effects of existing substituents.
The annulation step to form the fused six-membered ring also has regiochemical implications, depending on the cyclization strategy. For example, in an intramolecular Friedel-Crafts acylation, the position of cyclization onto the thiophene ring is directed by the activating effect of the sulfur atom and the steric and electronic influences of any other substituents.
Stereoselectivity: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a consideration in its direct synthesis. However, if the fused carbocyclic ring were to be substituted, diastereomeric or enantiomeric products could be formed, and the synthesis would need to employ stereoselective methods to control the three-dimensional arrangement of atoms.
Control of Bromination Position
The regioselective bromination of 5,6-dihydrobenzo[b]thiophen-7(4H)-one to yield the desired 3-bromo isomer is a critical step that requires careful control of reaction conditions and reagents. The thiophene ring is susceptible to electrophilic substitution, and the position of substitution is influenced by the electronic nature of the ring and the presence of activating or deactivating groups.
One of the most effective and widely used reagents for the selective bromination of thiophenes and their derivatives is N-bromosuccinimide (NBS). nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile, at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. The use of NBS is advantageous as it provides a low concentration of bromine in the reaction mixture, which helps to minimize side reactions and improve regioselectivity.
The mechanism of bromination with NBS generally proceeds via an electrophilic aromatic substitution pathway. The thiophene sulfur atom can influence the electron density of the ring, directing the electrophilic attack. In the case of benzo[b]thiophene derivatives, the 3-position is often favored for electrophilic substitution due to the stabilization of the intermediate carbocation. For instance, the bromination of 2-methylbenzo[b]thiophene with NBS in acetonitrile has been shown to yield 3-bromo-2-methylbenzo[b]thiophene (B82513) with high selectivity and in excellent yield.
While direct studies on the bromination of 5,6-dihydrobenzo[b]thiophen-7(4H)-one are not extensively detailed in publicly available literature, the principles of electrophilic substitution on thiophene rings provide a strong basis for achieving the desired 3-bromo product. The reaction conditions would likely be optimized to favor substitution on the thiophene moiety over the saturated carbocyclic ring or the enolizable ketone.
Table 1: Reagents and Conditions for Regioselective Bromination
| Reagent | Solvent | Temperature | Key Advantages |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temperature | High regioselectivity, mild reaction conditions, minimizes side products |
| Bromine (Br₂) | Acetic Acid | Room temperature | Can be used, but may require more stringent control to avoid over-bromination |
Scale-Up Considerations and Industrial-Scale Production Methodologies
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges and requires careful process development and optimization. pharmafeatures.compharmacompass.comtudublin.ie Key considerations include the availability and cost of raw materials, reaction efficiency, safety, and environmental impact.
For the synthesis of the thiophene core, industrial methods for producing thiophene itself often involve high-temperature reactions between hydrocarbons and sulfur sources. While these methods are suitable for the basic heterocycle, the synthesis of more complex derivatives like the target molecule would likely rely on more controlled multi-step processes.
The Gewald reaction, a multicomponent reaction to form substituted 2-aminothiophenes, is a well-established method for constructing the thiophene ring and has been adapted for the synthesis of various tetrahydrobenzo[b]thiophene derivatives. nih.govekb.eg This reaction is often amenable to scale-up due to its one-pot nature, which can improve process efficiency.
When scaling up the bromination step, the use of NBS is generally preferred over elemental bromine due to safety and handling considerations. The reaction parameters, such as temperature control, mixing, and addition rates, become critical to ensure consistent product quality and yield on a larger scale. pharmtech.com Process analytical technology (PAT) can be implemented to monitor the reaction in real-time and ensure it proceeds as expected.
Purification of the final product on an industrial scale would likely involve crystallization or distillation techniques to achieve the desired purity. The development of a robust and reproducible purification method is essential for meeting the stringent quality requirements for pharmaceutical intermediates and other applications. tudublin.ie
Table 2: Key Considerations for Industrial Scale-Up
| Process Step | Key Consideration | Potential Solution |
| Raw Material Sourcing | Cost and availability of starting materials. | Identify reliable suppliers and explore alternative synthetic routes from cheaper precursors. |
| Reaction Safety | Exothermic reactions, handling of hazardous reagents (e.g., bromine). | Use of flow chemistry, robust cooling systems, and safer reagents like NBS. pharmtech.com |
| Process Efficiency | Reaction time, yield, and number of steps. | Optimization of reaction conditions, use of one-pot reactions, and efficient catalysts. |
| Product Purification | Achieving high purity on a large scale. | Development of robust crystallization or distillation protocols. |
| Waste Management | Minimizing and treating waste streams. | Green chemistry approaches, solvent recycling. |
Transformations Involving the Bromine Atom
The bromine atom at the C3 position of the benzo[b]thiophene core is attached to an sp²-hybridized carbon, making it a suitable handle for various substitution and coupling reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on unactivated vinyl halides like the one present in the target molecule is generally difficult. Thiophene rings are more reactive than their benzene counterparts towards nucleophilic substitution, but such reactions typically require strong activation by electron-withdrawing groups, which are absent in this structure. Copper-mediated nucleophilic substitutions could potentially be employed to introduce nucleophiles at the C3 position, a common strategy for less reactive aryl and vinyl halides.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an ideal starting point for such transformations.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. It is highly probable that this compound would readily participate in Suzuki coupling reactions with various aryl- and vinylboronic acids or their esters. A typical reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, DME, or dioxane) to yield 3-aryl- or 3-vinyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one derivatives.
Table 1: Hypothetical Suzuki–Miyaura Coupling Products (Note: This table is illustrative of expected products, as no specific experimental data is available.)
| Coupling Partner (R-B(OH)₂) | Expected Product |
|---|---|
| Phenylboronic acid | 3-Phenyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the C3 position. This would provide access to a range of conjugated systems.
Table 2: Hypothetical Sonogashira Coupling Products (Note: This table is illustrative of expected products, as no specific experimental data is available.)
| Alkyne Coupling Partner (R-C≡CH) | Expected Product |
|---|---|
| Phenylacetylene | 3-(Phenylethynyl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
| Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
Buchwald–Hartwig Amination Analogues
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction would allow for the coupling of this compound with a wide variety of primary and secondary amines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu). This methodology would be instrumental in synthesizing a library of 3-amino-5,6-dihydrobenzo[b]thiophen-7(4H)-one derivatives.
Table 3: Hypothetical Buchwald–Hartwig Amination Products (Note: This table is illustrative of expected products, as no specific experimental data is available.)
| Amine Coupling Partner (R¹R²NH) | Expected Product |
|---|---|
| Aniline | 3-(Phenylamino)-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
| Morpholine | 3-(Morpholino)-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
Reactions at the Carbonyl Functional Group
The ketone at the C7 position is a versatile functional group that can undergo a wide array of transformations common to carbonyl chemistry. These include nucleophilic addition, reduction, and condensation reactions. Such reactions would allow for the modification of the six-membered ring, leading to diverse molecular architectures. Examples include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wittig Reaction: Reaction with phosphorus ylides would convert the carbonyl group into an exocyclic double bond.
Condensation Reactions: Aldol or Knoevenagel condensations could be performed at the α-carbon (C6), provided a base is used to generate the enolate.
Reductive Amination: The ketone could be converted into an amine via reaction with an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
These potential reactions highlight the utility of this compound as a versatile building block in synthetic organic chemistry, though specific, published examples of these transformations remain to be reported.
Reduction Pathways
The carbonyl group at the 7-position is susceptible to reduction by various reagents to yield the corresponding alcohol, 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol. The choice of reducing agent can influence the stereochemical outcome and compatibility with other functional groups.
Commonly used reducing agents for ketones include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and will also reduce esters, carboxylic acids, and other functional groups. Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (THF).
Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂), is another effective method for the reduction of the ketone. It is important to note that under harsh conditions, Raney nickel can also lead to the desulfurization of the thiophene ring. youtube.comwikipedia.org
Table 1: Representative Reduction Reactions of this compound
| Reagent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol |
| H₂, Raney Nickel | Ethanol | 3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-7-ol* |
*Potential for desulfurization under forcing conditions.
Reactions with Carbon-Based Nucleophiles
The electrophilic carbon of the carbonyl group readily reacts with carbon-based nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds. This is a fundamental strategy for introducing alkyl, aryl, or alkynyl groups at the 7-position, leading to tertiary alcohols.
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are commonly employed for this purpose. The reaction involves the nucleophilic addition of the organometallic reagent to the carbonyl group, followed by an acidic workup to protonate the resulting alkoxide intermediate. The choice of the "R" group in the organometallic reagent determines the substituent introduced.
Formation of Imines and Oximes
The carbonyl group can undergo condensation reactions with primary amines and related compounds to form imines (Schiff bases) and oximes. These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comorganic-chemistry.org The formation of these derivatives is often catalyzed by a weak acid. researchgate.net
Reaction with a primary amine (R-NH₂) yields the corresponding N-substituted imine. If hydroxylamine (B1172632) (NH₂OH) is used, an oxime is formed. These reactions are typically reversible and can be driven to completion by removing the water that is formed, often by azeotropic distillation. masterorganicchemistry.comresearchgate.net
Table 2: Formation of Imines and Oximes
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | 3-Bromo-N-alkyl-5,6-dihydrobenzo[b]thiophen-7(4H)-imine |
Reactivity at the Alpha-Methylene Positions
Enolization and Enolate Chemistry
The methylene group at the 6-position, which is alpha to the carbonyl group, possesses acidic protons. In the presence of a base, a proton can be abstracted to form a resonance-stabilized enolate ion. wikipedia.org The formation of the enolate is a key step that enables a variety of subsequent reactions at the alpha-carbon. fiveable.mepitt.edu
The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. bham.ac.uk Conversely, weaker bases and higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamic enolate. pitt.edubham.ac.uk For this compound, deprotonation at the 6-position is the only possibility for forming a simple enolate.
Alkylation Reactions
Once the enolate is formed, it can act as a nucleophile and react with electrophiles such as alkyl halides in an Sₙ2 reaction. researchgate.net This results in the formation of a new carbon-carbon bond at the alpha-position (C-6), providing a direct method for introducing alkyl groups. acs.orgnih.gov The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the group that is introduced.
The stereochemistry of the alkylation of cyclic ketone enolates can often be controlled, with the electrophile typically approaching from the less sterically hindered face of the planar enolate. ubc.ca For conformationally rigid systems, there is often a preference for axial alkylation. ubc.ca
Knoevenagel and Related Condensation Reactions
The active methylene group at the 6-position can participate in Knoevenagel condensation reactions. wikipedia.org This reaction involves the condensation of a compound with an active methylene group with an aldehyde or ketone in the presence of a basic catalyst. researchgate.net The initial product is a hydroxylated intermediate that typically undergoes dehydration to yield an α,β-unsaturated product.
For example, reaction with an aldehyde (R-CHO) in the presence of a base like piperidine (B6355638) or pyridine (B92270) would be expected to yield a 6-alkylidene derivative. nih.gov This reaction is a powerful tool for creating new carbon-carbon double bonds.
Table 3: Representative Knoevenagel Condensation Reactants
| Carbonyl Compound | Base Catalyst | Expected Product |
|---|---|---|
| Benzaldehyde | Piperidine | 6-Benzylidene-3-bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one |
Formation of Dithioesters and Analogues
The transformation of the ketone functionality in this compound into a dithioester or its analogues represents a potential route for further derivatization. Although direct conversion of this specific substrate to a dithioester has not been extensively documented, analogous reactions with cyclic ketones suggest plausible synthetic strategies. One common approach involves the reaction of the ketone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which could potentially yield the corresponding thioketone. Subsequent reaction of the thioketone with a suitable sulfur nucleophile in the presence of a base could then lead to the formation of a dithioester analogue.
Another conceivable pathway could involve the enolization of the ketone followed by reaction with a carbon disulfide-based electrophile. The resulting intermediate could then be further manipulated to afford the desired dithioester. The viability and efficiency of these methods would be contingent on the specific reaction conditions and the influence of the bromo-substituted thiophene ring on the reactivity of the ketone.
Electrophilic Aromatic Substitution on the Fused Ring System
The fused benzene ring of the 5,6-dihydrobenzo[b]thiophen-7(4H)-one system is a potential site for electrophilic aromatic substitution. The regioselectivity of such reactions would be influenced by the combined directing effects of the fused thiophene ring and the carbonyl group, as well as the existing bromo substituent.
Nitration Reactions
Nitration of this compound is anticipated to introduce a nitro group onto the benzene ring. Studies on the nitration of benzo[b]thiophene have shown that substitution occurs on the benzene ring. rsc.org For 3-nitrobenzo[b]thiophen, further nitration leads to substitution at all available positions on the benzene ring, with a preference for the 6-position, followed by the 5-, 4-, and 7-positions. rsc.org
In the case of this compound, the bromine at the 3-position and the electron-withdrawing nature of the carbonyl group would likely direct incoming electrophiles to the benzene ring. The precise position of nitration would depend on the interplay of these electronic effects and the specific nitrating agent and conditions employed. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be utilized. However, the exact product distribution and yields for the nitration of this specific substrate are not reported in the available literature.
Further Halogenation Studies
Further halogenation of this compound could potentially introduce an additional halogen atom onto either the thiophene or the benzene ring. Electrophilic halogenation of benzo[b]thiophene systems is known to occur. The presence of the bromine atom at the 3-position might influence the regioselectivity of subsequent halogenation reactions.
Depending on the reaction conditions and the halogenating agent (e.g., Br₂, Cl₂, I₂, or N-halosuccinimides), substitution could occur at one of the available positions on the benzene ring. The directing effects of the existing substituents would play a crucial role in determining the outcome of the reaction. Detailed experimental studies would be necessary to establish the feasibility and regioselectivity of further halogenation on this specific molecule.
Ring Modification and Rearrangement Reactions
The structural framework of this compound presents opportunities for ring modification and rearrangement reactions, which could lead to novel heterocyclic systems.
Ring Expansion Methodologies
Ring expansion of the cyclohexanone (B45756) moiety in this compound could potentially lead to the formation of seven-membered ring systems. While specific methodologies for this substrate have not been described, general methods for the ring expansion of cyclic ketones could be applicable. For instance, reactions involving diazomethane (B1218177) or other diazoalkanes can lead to the insertion of a methylene group adjacent to the carbonyl, resulting in a larger ring.
Another approach could involve a Tiffeneau-Demjanov-type rearrangement, where a cyanohydrin derived from the ketone is reduced and then treated with nitrous acid to induce ring expansion. The success of such reactions would depend on the stability of the intermediates and the compatibility of the reagents with the bromo-substituted thiophene ring.
Ring Contraction Transformations
Ring contraction of the six-membered ring in this compound to a five-membered ring is another conceivable transformation. Favorskii-type rearrangements of α-haloketones are a classic method for effecting ring contraction. However, the starting material is a β-bromothiophene derivative with a ketone on the fused saturated ring, not an α-haloketone in the traditional sense for this rearrangement.
Alternative strategies might involve oxidative cleavage of the cyclohexanone ring followed by subsequent cyclization to form a five-membered ring. The feasibility of these transformations would require careful selection of reagents and reaction conditions to achieve the desired ring-contracted product without undesirable side reactions involving the thiophene ring.
Rearrangement Pathways of this compound
Extensive literature searches did not yield specific, documented examples of this compound undergoing classical named rearrangement reactions such as the Willgerodt-Kindler, Favorskii, Beckmann, or Schmidt rearrangements under typical conditions. While rearrangements are known for other brominated thiophene derivatives, specific pathways originating from this compound are not well-reported in scientific literature.
Research into the chemical reactivity of this compound has primarily focused on its use as a precursor in the synthesis of various fused heterocyclic systems through substitution and condensation reactions, rather than intramolecular rearrangements. For instance, the synthesis of thieno[3,2-c]pyridines and thieno[2,3-c]pyridines often starts from different thiophene precursors.
Although the reaction of α-haloketones with azides can sometimes lead to Schmidt-type rearrangements, no specific studies detailing such a reaction pathway for this compound were identified. The current body of scientific literature suggests that the rearrangement pathways of this particular compound have not been a significant focus of investigation, or the conditions required for such rearrangements are not favorable.
Therefore, a data table detailing specific rearrangement reactions, products, and yields cannot be provided due to the lack of available data. Further research would be necessary to explore and characterize the potential rearrangement pathways of this compound.
Spectroscopic and Advanced Structural Elucidation Techniques for 3 Bromo 5,6 Dihydrobenzo B Thiophen 7 4h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one, ¹H, ¹³C, and two-dimensional NMR techniques would be employed to confirm its constitution and connectivity.
The proton (¹H) NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The thiophene (B33073) proton (H-2) is expected to appear as a singlet in the aromatic region, while the three methylene (B1212753) groups in the saturated ring will appear as multiplets in the aliphatic region.
The anticipated chemical shifts (δ) are influenced by the electronic effects of the adjacent sulfur atom, bromine atom, and the carbonyl group. The H-2 proton, being on an electron-rich thiophene ring and adjacent to the sulfur atom, would likely resonate at a characteristic downfield shift. The methylene protons at C-4, being alpha to the carbonyl group, are expected to be the most deshielded among the aliphatic protons. The protons at C-5 and C-6 would show complex splitting patterns due to coupling with each other.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.3 - 7.6 | Singlet (s) | N/A |
| H-4 (CH₂) | ~2.9 - 3.1 | Triplet (t) | ~6-7 |
| H-5 (CH₂) | ~2.2 - 2.4 | Multiplet (m) or Quintet (quin) | ~6-7 |
Note: Predictions are based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum for this compound is expected to display eight distinct signals, one for each unique carbon atom in the structure. The most downfield signal would correspond to the carbonyl carbon (C-7) due to the strong deshielding effect of the oxygen atom. The carbons of the thiophene ring (C-2, C-3, C-3a, C-7a) would resonate in the aromatic region, with the carbon bearing the bromine atom (C-3) being significantly influenced by the halogen's electronegativity and heavy atom effect. The three aliphatic methylene carbons (C-4, C-5, C-6) would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~125 - 130 |
| C-3 | ~110 - 115 |
| C-3a | ~135 - 140 |
| C-4 | ~35 - 40 |
| C-5 | ~22 - 27 |
| C-6 | ~28 - 33 |
| C-7 (C=O) | ~190 - 195 |
Note: These are estimated chemical shifts. The actual values can be influenced by solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the signals for H-4 and H-5, and between H-5 and H-6, confirming the connectivity of the saturated six-membered ring. The absence of any cross-peaks to the H-2 signal would confirm it as an isolated singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the proton signal predicted at ~2.9-3.1 ppm would show a correlation to the carbon signal at ~35-40 ppm, assigning them both to the C-4 position.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, the H-2 proton would be expected to show a correlation to C-3a and C-7a. The methylene protons at H-4 would likely show correlations to the carbonyl carbon (C-7) and C-5, providing definitive evidence for the placement of the carbonyl group and the ring structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The most prominent and diagnostically useful peak in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibration. For a six-membered ring ketone conjugated with an aromatic system (the thiophene ring), this absorption is expected to be strong and sharp. The conjugation lowers the vibrational frequency compared to a simple saturated ketone.
Table 3: Predicted Carbonyl Stretch Frequency
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|
The carbon-bromine (C-Br) bond also exhibits a characteristic stretching vibration. This absorption typically appears in the fingerprint region of the IR spectrum and is often of medium to strong intensity. For a C-Br bond where the carbon is part of an aromatic (thiophene) ring, the absorption is expected in the lower end of the typical range for alkyl halides.
Table 4: Predicted C-Br Stretch Frequency
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|
Additional expected peaks in the IR spectrum would include C-H stretches for the aromatic and aliphatic protons (around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching for the thiophene ring (around 1500-1600 cm⁻¹), and various C-S and C-C bond vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental formula of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. For this compound, with the molecular formula C₈H₇BrOS, HRMS is critical for unambiguous confirmation. nih.gov The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern (M and M+2 peaks) of almost equal intensity in the mass spectrum, providing a clear signature for a monobrominated compound.
The theoretical exact masses for the two major isotopic compositions of the molecular ion [M]⁺ are calculated as follows:
| Isotopic Formula | Theoretical Exact Mass (Da) |
| C₈H₇⁷⁹BrOS | 229.9479 |
| C₈H₇⁸¹BrOS | 231.9459 |
An experimental HRMS measurement matching these values would provide definitive evidence for the elemental formula C₈H₇BrOS.
In addition to determining the molecular weight, mass spectrometry provides structural insights through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would be expected to proceed through several predictable pathways, which helps in confirming the connectivity of the atoms.
Key expected fragmentation pathways include:
Loss of a bromine radical (•Br): This is often a favorable fragmentation for bromo-aromatic compounds, leading to a significant peak at m/z [M-Br]⁺.
Loss of carbon monoxide (CO): The presence of a ketone functional group makes the neutral loss of CO (28 Da) a common fragmentation pathway, typically occurring via McLafferty rearrangement or simple cleavage.
Cleavage of the dihydro-ring: Retro-Diels-Alder type reactions or other cleavages in the six-membered ring can lead to the loss of ethylene (B1197577) (C₂H₄).
A plausible fragmentation pattern is detailed in the table below. Analysis of these fragments helps piece together the molecular structure, corroborating the proposed identity of the compound. researchgate.net
| Ion | Proposed Structure / Loss | Theoretical m/z for ⁷⁹Br Isotope |
| [M]⁺ | Molecular Ion | 230 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 202 |
| [M-Br]⁺ | Loss of Bromine Radical | 151 |
| [M-CO-C₂H₄]⁺ | Loss of CO and Ethylene | 174 |
| [C₇H₄S]⁺ | Further fragmentation | 120 |
Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicability in Conjugated Systems)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with conjugated π-systems. nii.ac.jp
The structure of this compound contains an α,β-unsaturated ketone conjugated with the thiophene ring. This extended π-system constitutes a significant chromophore. The expected electronic transitions are primarily π → π* and n → π*. researchgate.net
π → π Transitions:* These are high-energy transitions that are strongly allowed, resulting in intense absorption bands (high molar absorptivity, ε). For conjugated systems like this, the maximum absorption (λₘₐₓ) typically occurs in the 250-350 nm range.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atom, to an anti-bonding π* orbital. They are lower in energy and are symmetry-forbidden, resulting in weak absorption bands at longer wavelengths, often above 300 nm.
The solvent used can influence the position of these absorption bands. Studies on various thiophene derivatives have shown that substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λₘₐₓ. nii.ac.jpacs.org The bromine atom, with its lone pairs, can participate in resonance, further influencing the electronic environment and the absorption spectrum. UV-Vis spectroscopy is therefore a valuable tool for confirming the presence of the conjugated system in the target molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scienceasia.org By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.
For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:
Conformation of the Dihydro-ring: The six-membered ring is not planar and would be expected to adopt a stable conformation, such as a half-chair or twist-boat, which minimizes steric strain. nih.gov
Planarity of the Thiophene Ring: The thiophene ring itself is aromatic and therefore largely planar.
Intermolecular Interactions: The analysis would also show how molecules are packed in the crystal lattice, revealing any significant intermolecular forces like C-H···O hydrogen bonds or π–π stacking interactions that stabilize the solid-state structure. nih.gov
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~7-10 |
| c (Å) | ~15-20 |
| β (°) | ~95-110 |
| Volume (ų) | ~1200-1500 |
| Z (molecules/cell) | 4 |
Chromatographic Methods for Purity and Isomeric Separation (HPLC, GC-MS)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity, identifying impurities, and separating isomers. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally unstable compounds. A typical analysis for this compound would involve a reversed-phase setup, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The compound would elute at a characteristic retention time, and its purity can be assessed by the area of its peak relative to any other peaks in the chromatogram. A photodiode array (PDA) detector can simultaneously record the UV-Vis spectrum of the eluting peak, providing further confirmation of its identity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.org The sample is vaporized and separated based on boiling point and polarity in a capillary column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This method is highly effective for assessing purity and identifying volatile impurities. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. nih.gov
| Technique | Application | Information Obtained |
| HPLC | Purity assessment, quantification, separation of non-volatile impurities. | Retention time, peak area (purity), UV-Vis spectrum (with PDA detector). |
| GC-MS | Purity assessment, identification of volatile impurities and byproducts. | Retention time, mass spectrum (fragmentation pattern for identification). |
Computational and Theoretical Investigations of 3 Bromo 5,6 Dihydrobenzo B Thiophen 7 4h One
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure
No published studies detailing DFT calculations on the electronic structure of 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one are currently available.
Molecular Electrostatic Potential (MEP) Mapping
There are no available research articles that present a Molecular Electrostatic Potential (MEP) map for this specific compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been reported in the scientific literature.
Reaction Mechanism Studies
Transition State Characterization
No computational studies characterizing the transition states involved in reactions of this compound have been published.
Reaction Pathway Elucidation
Detailed elucidation of reaction pathways involving this compound through theoretical calculations is not present in the current body of scientific literature.
Energetic Profiles of Key Transformations
A critical aspect of understanding a molecule's reactivity is the study of the energetic profiles of its potential chemical transformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface for a given reaction. nih.gov This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.
For this compound, key transformations of interest would include nucleophilic substitution at the bromine-bearing carbon, reactions at the α-carbon to the carbonyl group (such as enolate formation), and addition reactions to the carbonyl group.
Methodology:
Reactant and Product Optimization: The geometries of the starting material and the expected products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants and products. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.
Energy Calculation: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized structures to obtain accurate activation energies (the difference in energy between the reactant and the transition state) and reaction energies (the difference in energy between the reactant and the product).
These calculations allow for the construction of a reaction coordinate diagram, which visually represents the energy changes throughout the transformation, providing crucial insights into reaction feasibility and kinetics.
Table 1: Illustrative Energetic Data for a Hypothetical Reaction This table is a hypothetical example of data that would be generated from a computational study on a reaction involving this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.4 |
| Intermediate | +5.2 |
| Product | -15.8 |
Conformational Analysis and Stability
The non-aromatic, saturated portion of this compound means the six-membered ring is not planar. A conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms and the energy barriers between different conformations. For a six-membered ring like the one present, conformers such as the "half-chair" are expected.
Methodology: Computational methods can systematically explore the potential energy surface to identify all stable conformers (local minima) and the transition states that separate them. By calculating the relative energies of these structures, the most stable conformer—the one the molecule is most likely to adopt—can be determined. These energies are typically reported as relative Gibbs free energies (ΔG) or electronic energies (ΔE).
Studies on structurally related tetrahydrobenzo[b]thiophene derivatives have shown that the saturated ring often adopts a half-chair conformation. A thorough analysis would calculate the energies of various possible conformers (e.g., different half-chair forms) to determine their relative populations at a given temperature.
Table 2: Example of Relative Energies for Postulated Conformers This table illustrates the kind of results expected from a conformational analysis of this compound, showing hypothetical energy differences between possible stable shapes.
| Conformer | Method | Relative Energy (kcal/mol) |
| Half-Chair A | DFT/B3LYP/6-311G(d,p) | 0.00 |
| Half-Chair B | DFT/B3LYP/6-311G(d,p) | +2.5 |
| Twist-Boat | DFT/B3LYP/6-311G(d,p) | +5.8 |
Prediction of Spectroscopic Parameters
Computational chemistry is a reliable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. DFT calculations are routinely used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.netresearchgate.net
Methodology:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This can predict both ¹H and ¹³C NMR spectra.
Vibrational Spectroscopy (IR): After a geometry optimization, a frequency calculation is performed. This yields the vibrational modes of the molecule and their corresponding frequencies and intensities. These theoretical frequencies often require scaling by an empirical factor to better match experimental data due to approximations in the computational methods and the neglect of anharmonicity. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption. The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).
Table 3: Hypothetical Predicted Spectroscopic Data This table provides an example of predicted spectroscopic values that could be generated for this compound.
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | 195.2 ppm |
| ¹H NMR Chemical Shift (C2-H) | 7.85 ppm |
| IR Frequency (C=O stretch) | 1685 cm⁻¹ |
| UV-Vis λ_max | 295 nm |
In Silico Regioselectivity and Stereoselectivity Predictions
For molecules with multiple reactive sites, computational methods can predict the most likely site of reaction (regioselectivity) and the likely three-dimensional outcome (stereoselectivity). This is often achieved by analyzing the electronic properties of the ground-state molecule or by modeling the transition states of competing reaction pathways.
Methodology:
Reactivity Indices: Analysis of the molecule's electronic structure can provide clues about its reactivity. Calculated parameters like Mulliken atomic charges, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO) can indicate which atoms are more susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, the site with the largest LUMO coefficient might be the most likely site for nucleophilic attack.
Transition State Analysis: The most rigorous method for predicting selectivity is to calculate the activation energies for all possible reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the major product channel. For example, to predict the regioselectivity of an electrophilic aromatic substitution on the thiophene (B33073) ring, one would calculate the energy barriers for substitution at each possible position.
For this compound, such an analysis could predict whether a nucleophile is more likely to attack the carbonyl carbon or the carbon attached to the bromine atom.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Systems
The inherent reactivity of its functional groups makes 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one an ideal starting material for synthesizing intricate heterocyclic systems. ossila.comnih.gov The tetrahydrobenzo[b]thiophene core is a recognized scaffold in medicinal chemistry, known to be a component of various biologically active molecules. ekb.eg
The structure of this compound is well-suited for the synthesis of fused polycyclic aromatic compounds (PACs), a class of molecules with significant applications in materials science and medicinal chemistry. researchgate.net The presence of both a halogen and a carbonyl group allows for sequential or one-pot cyclization strategies to build additional rings onto the existing benzo[b]thiophene framework.
For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce aryl, vinyl, or alkynyl substituents. The neighboring ketone group can then undergo intramolecular cyclization reactions, such as Friedel-Crafts acylation or electrophile-induced cyclization, to form a new carbocyclic or heterocyclic ring. mit.edu This approach provides a powerful route to extend the π-conjugated system, leading to the formation of complex, thiophene-fused PACs. researchgate.net These resulting polycyclic structures are of interest for their potential electronic and photophysical properties. nih.gov
The ketone functionality at the 7-position is a key feature for the construction of spirocyclic and bridged systems. Spirocycles, where two rings share a single atom, are prevalent in natural products and have gained significant attention in drug discovery due to their rigid, three-dimensional structures. rsc.org
The carbonyl group of this compound can react with a variety of bifunctional reagents to form spirocyclic heterocycles. For example, condensation with 1,2-aminoalcohols or 1,2-dithiols can lead to the formation of spiro-oxazolidines or spiro-dithiolanes, respectively. Furthermore, reactions like the Pfitzinger reaction with isatin (B1672199) derivatives or multi-component reactions can be employed to construct more complex spiro-fused systems. beilstein-journals.org The development of organocatalytic cascade reactions has also opened new pathways to synthesize unique spiro-bridged heterocyclic compounds from cyclic ketones. nih.gov These synthetic strategies enable the creation of novel and structurally diverse molecules with potential applications in medicinal chemistry. researchgate.netnih.gov
Precursor for Analogue Synthesis in Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the systematic modification of a lead compound to understand its interaction with a biological target is crucial. This process, known as a Structure-Activity Relationship (SAR) study, relies on the availability of versatile precursors that allow for targeted modifications. This compound is an excellent precursor for such studies due to its dual reactive sites. nih.gov
The rational design of new therapeutic agents often involves creating a library of analogues to probe the binding pocket of a specific protein or enzyme. nih.gov The 3-bromo and 7-keto positions on the scaffold are ideal handles for introducing chemical diversity. The bromine atom can be readily substituted using modern cross-coupling methods to introduce a wide array of aryl, heteroaryl, or alkyl groups. The ketone can be subjected to reactions such as reduction, reductive amination, Grignard addition, or Wittig olefination to explore how changes in size, electronics, and hydrogen-bonding capacity at this position affect biological activity. This systematic approach is fundamental in optimizing the potency and selectivity of drug candidates. nih.govrsc.orgnih.gov
Below is a table illustrating potential modifications for SAR studies:
| Modification Site | Reaction Type | Introduced Group (Example) | Property to Probe |
|---|---|---|---|
| C3-Position (Br) | Suzuki Coupling | Phenyl, Pyridyl | Hydrophobic/Aromatic Interactions, H-Bonding |
| C3-Position (Br) | Sonogashira Coupling | Phenylethynyl | Steric Constraints, π-Stacking |
| C3-Position (Br) | Buchwald-Hartwig Amination | Aniline, Piperidine (B6355638) | H-Bonding, Basic Interactions |
| C7-Position (Ketone) | Reduction | Hydroxyl (-OH) | H-Bond Donor/Acceptor Ability |
| C7-Position (Ketone) | Reductive Amination | Amino (-NH2), Piperidinyl | Basic Interactions, Polarity |
| C7-Position (Ketone) | Grignard Reaction | Methyl, Phenyl (forms tertiary alcohol) | Steric Bulk, Lipophilicity |
Beyond simple analogue synthesis, this compound can be used to generate entirely new molecular scaffolds. researchgate.net This is a key strategy in diversity-oriented synthesis, which aims to create libraries of structurally complex and diverse small molecules for high-throughput screening. The benzo[b]thiophene core can serve as a nidus for the construction of more complex fused heterocyclic systems. rsc.org For example, the ketone can be converted into a hydrazone, which can then undergo cyclization to form a fused pyrazole (B372694) ring. Alternatively, condensation with active methylene (B1212753) compounds followed by cyclization can lead to fused pyridone or pyranone systems. researchgate.net
The following table outlines strategies for generating diverse scaffolds:
| Reaction Sequence | Intermediate | Resulting Scaffold |
|---|---|---|
| 1. Gewald reaction with cyanoacetamide & sulfur 2. Condensation with hydrazine (B178648) | α,β-Unsaturated nitrile | Thieno[2,3-d]pyrimidine |
| 1. Condensation with malononitrile (B47326) 2. Intramolecular cyclization | Knoevenagel adduct | Thieno[2,3-b]pyridine |
| 1. Reaction with hydrazine hydrate | Hydrazone | Indeno[1,2-c]pyrazole derivative |
| 1. Vilsmeier-Haack reaction 2. Condensation with guanidine | β-Chloro vinyl aldehyde | Thieno[3,2-d]pyrimidine |
| 1. Fischer indole (B1671886) synthesis with phenylhydrazine | Phenylhydrazone | Indolo[2,3-b]thiophene |
Applications in Functional Materials
The benzo[b]thiophene moiety is a well-known structural motif in the field of organic functional materials, particularly for applications in organic electronics. These compounds often exhibit favorable charge transport properties and good chemical stability. acs.org The synthesis of novel benzo[b]thiophene-based materials for applications such as liquid crystals and organic semiconductors is an active area of research. researchgate.net
By leveraging the reactivity of this compound, it is possible to synthesize extended π-conjugated systems. Through cross-coupling reactions at the bromine position, various aromatic and heteroaromatic units can be attached. The ketone group can be used as an anchor point to introduce solubilizing alkyl chains or other functional groups that influence the material's self-assembly and film-forming properties. The resulting molecules could be investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs), where thiophene-based materials have shown considerable promise. researchgate.net
Precursors for Optoelectronic Materials
Thiophene-based compounds are integral to the development of organic optoelectronic materials due to their excellent charge transport properties and chemical stability. mpg.de The subject compound, this compound, serves as a valuable precursor for the synthesis of larger, conjugated systems with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The bromine atom at the 3-position of the thiophene (B33073) ring is particularly significant as it provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and direct arylation reactions. rsc.orgnih.gov These reactions are fundamental in constructing donor-acceptor (D-A) architectures, which are crucial for tuning the electronic and optical properties of organic semiconductors. rsc.orgresearchgate.net By coupling this compound with various aryl boronic acids or stannanes, a diverse library of extended π-systems can be synthesized. organic-chemistry.orgnih.gov The ketone functionality offers an additional site for modification, allowing for the introduction of further electronic diversity or solubilizing groups.
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Optoelectronic Precursors
| Entry | Coupling Partner | Catalyst System | Product Type | Potential Application |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one | OLED host material |
| 2 | 2-Thienylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-(Thiophen-2-yl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one | OFET semiconductor |
| 3 | 4-(N,N-diphenylamino)phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 3-(4-(Diphenylamino)phenyl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one | Hole transport material |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | 3-(4-Cyanophenyl)-5,6-dihydrobenzo[b]thiophen-7(4H)-one | Electron transport material |
This table presents hypothetical reaction outcomes based on established palladium-catalyzed cross-coupling methodologies for similar brominated thiophene substrates.
The resulting fused thiophene derivatives can exhibit interesting photophysical properties, and their electronic characteristics can be further modulated by subsequent chemical transformations of the ketone group. researchgate.net The development of new fused thiophene derivatives is a continuing area of research for creating novel building blocks for optoelectronic devices. researchgate.net
Role in Polymer Chemistry
In polymer chemistry, this compound can be utilized as a monomer or a precursor to a monomer for the synthesis of functional polymers. The presence of the bromine atom allows for its incorporation into polymer backbones via cross-coupling polymerization techniques. nih.gov This can lead to the formation of conjugated polymers with potentially interesting electronic and optical properties.
For instance, Suzuki polycondensation is a powerful method for synthesizing thiophene-containing conjugated polymers. researchgate.net By transforming the bromo-ketone into a dibromo- or boronic ester-functionalized monomer, it can be copolymerized with other aromatic comonomers to create a variety of polymer structures. The properties of the resulting polymers, such as their band gap, solubility, and solid-state packing, can be tuned by the choice of the comonomer.
Table 2: Potential Polymerization Pathways
| Monomer Derived from Target Compound | Comonomer | Polymerization Method | Resulting Polymer Type | Potential Application |
| 3-Bromo-7-(alkoxy)-5,6-dihydrobenzo[b]thiophene | 2,5-Bis(trimethylstannyl)thiophene | Stille Polycondensation | Donor-Acceptor Copolymer | Organic Solar Cells |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydrobenzo[b]thiophen-7-one | 2,5-Dibromothiophene | Suzuki Polycondensation | Conjugated Polymer | Organic Field-Effect Transistors |
| This compound | Thiophene | Direct Arylation Polycondensation | Regiorandom Copolymer | Electrochromic Devices |
This table illustrates potential polymerization strategies and is based on established methods for the synthesis of thiophene-based polymers.
The ketone group within the polymer structure provides a site for post-polymerization modification, enabling the introduction of various functional groups to further tailor the polymer's properties for specific applications.
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. mdpi.com The structural features of this compound make it a suitable candidate for participation in certain MCRs.
A notable example is the Gewald reaction, a well-established MCR for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgnih.gov While the classical Gewald reaction involves a ketone, an active methylene nitrile, and elemental sulfur, variations of this reaction could potentially utilize a pre-formed thiophene ketone like this compound. researchgate.netresearchgate.net The ketone functionality can undergo condensation with an active methylene compound, and subsequent reaction steps could lead to the formation of more complex, fused heterocyclic systems.
The synthesis of tetrahydrobenzo[b]thiophene derivatives is often achieved through Gewald-type reactions, highlighting the relevance of this compound's core structure in MCRs. organic-chemistry.org
Table 3: Potential Multi-Component Reactions
| MCR Type | Reactants | Potential Product Class |
| Gewald-type Reaction | This compound, Malononitrile, Sulfur, Morpholine | Fused Thieno[2,3-b]pyridine derivatives |
| Hantzsch-type Dihydropyridine Synthesis | This compound, Ethyl acetoacetate, Ammonium acetate | Dihydropyridine-fused benzothiophenes |
| Biginelli-type Reaction | This compound, Urea, Ethyl acetoacetate | Dihydropyrimidinone-fused benzothiophenes |
This table outlines plausible MCRs based on the known reactivity of ketones in these transformations.
The products derived from such MCRs, featuring the brominated tetrahydrobenzo[b]thiophene scaffold, could serve as valuable intermediates for further functionalization, leading to compounds with potential biological activity or applications in materials science.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic approaches to 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one and its derivatives, while effective, often rely on traditional batch processes that may involve harsh reagents, multiple steps, and challenging purifications. Future research will undoubtedly focus on the development of more efficient and sustainable synthetic routes, aligning with the principles of green chemistry.
One promising avenue is the exploration of one-pot multi-component reactions, such as the Gewald reaction, for the construction of the tetrahydrobenzo[b]thiophene core. nih.govnih.gov This approach offers significant advantages by minimizing waste, reducing reaction times, and simplifying experimental procedures. Further research into novel catalyst systems and reaction conditions could expand the scope and efficiency of such reactions for the synthesis of highly functionalized analogs.
Furthermore, the development of electrochemical methods for the synthesis of benzo[b]thiophene derivatives represents a greener alternative to traditional chemical oxidants and reductants. nih.gov Electrochemically-promoted cyclization reactions could offer a mild and efficient pathway to the dihydrobenzo[b]thiophenone scaffold, potentially reducing the environmental impact of the synthesis.
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is largely dictated by the interplay of its functional groups: the ketone, the bromine atom, and the dihydrothiophene ring. While established transformations such as nucleophilic substitution at the bromine-bearing carbon and reactions at the carbonyl group are known, there remains significant potential to uncover novel reactivity modes.
Future investigations will likely delve into the radical chemistry of this scaffold. nih.gov The generation of radical intermediates could open up new avenues for carbon-carbon and carbon-heteroatom bond formation, leading to previously inaccessible derivatives. Computational studies, particularly Density Functional Theory (DFT), will be instrumental in predicting the feasibility and regioselectivity of such radical reactions, providing a theoretical framework to guide experimental design. nih.govnih.gov
Moreover, the exploration of "abnormal" reactivity, where reactions deviate from expected pathways due to subtle electronic or steric effects, could lead to serendipitous discoveries. For instance, unexpected selectivity in bromination reactions of related benzo[b]thiophene systems has been attributed to non-planar conjugated models, a concept that could be explored for the title compound.
Asymmetric Synthesis of Chiral Derivatives
The presence of a stereocenter at the C4 position upon reduction of the ketone or through other functionalizations highlights the importance of developing asymmetric synthetic methods to access chiral derivatives of this compound. Enantiomerically pure compounds are often crucial for applications in medicinal chemistry, where biological activity can be highly dependent on stereochemistry.
A key future direction will be the development of catalytic asymmetric methods for the synthesis of chiral dihydrobenzo[b]thiophenes. For example, rhodium-catalyzed asymmetric hydrogenation of related benzo[b]thiophene 1,1-dioxides has been shown to produce chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high enantioselectivity. Similar strategies could be adapted for the asymmetric reduction of the ketone in this compound or its precursors.
The design and application of novel chiral catalysts and ligands will be central to achieving high levels of stereocontrol. Computational modeling will play a vital role in understanding the catalyst-substrate interactions that govern enantioselectivity, thereby accelerating the discovery of optimal catalytic systems.
Integration with Flow Chemistry and High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. The integration of flow chemistry for the synthesis of this compound and its derivatives is a significant emerging trend. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions.
High-throughput screening (HTS) methodologies, when coupled with flow chemistry, can rapidly evaluate a wide range of reaction conditions, catalysts, and substrates. This powerful combination can accelerate the discovery of new reactions and the optimization of existing ones, significantly reducing the time and resources required for synthetic route development. For instance, a flow-based platform could be employed to rapidly screen conditions for the halogenation or functionalization of the dihydrobenzo[b]thiophenone core.
Advanced Spectroscopic and In Situ Monitoring Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques and in situ reaction monitoring are becoming indispensable tools for elucidating the intricate details of chemical transformations.
The application of operando spectroscopy, where spectroscopic measurements are performed on a catalyst or reaction mixture under actual working conditions, can provide real-time insights into the structural evolution of reactants, intermediates, and products. synthiaonline.comiscientific.org Techniques such as in situ NMR, IR, and Raman spectroscopy can be employed to monitor the formation and consumption of key species during the synthesis of this compound, providing valuable kinetic and mechanistic data. bath.ac.uk This information can be used to identify reaction bottlenecks, detect transient intermediates, and ultimately, design more efficient synthetic protocols.
Machine Learning and AI-Driven Retrosynthesis and Reaction Prediction
Furthermore, machine learning models can be trained to predict the outcome and optimal conditions for chemical reactions. By inputting the structure of the starting materials and desired product, these models can suggest the most suitable reagents, solvents, and temperatures to maximize the yield and selectivity of a reaction. This predictive capability can significantly reduce the number of experiments required for process optimization, saving time and resources. For instance, an ML model could be developed to predict the regioselectivity of further functionalization of the this compound scaffold. The integration of AI and expert knowledge will be crucial for tackling complex synthetic challenges and accelerating the discovery of new molecules and materials based on this versatile heterocyclic core. synthiaonline.com
Q & A
Q. What are the established synthetic routes for 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one?
- Methodological Answer : The compound is synthesized via cyclization of 4-(2-thienyl)butanoic acid derivatives. A key method involves Huang-Minlon reduction followed by cyclization with acetic anhydride and polyphosphoric acid (PPA) . Modifications by Nishimura et al. improved yield by avoiding byproduct formation through blocking reactive α-positions . Characterization includes IR (C=O stretch at ~1650–1675 cm⁻¹), ¹H NMR (δ 7.45–6.91 ppm for aromatic protons), and ¹³C NMR (C=O at ~189 ppm) .
Q. How is the reactivity of the carbonyl group in this compound exploited for functionalization?
- Methodological Answer : The carbonyl group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetamide) to form α,β-unsaturated derivatives. These intermediates are used to annelate heterocycles like pyrazoles or pyrimidines . For example, condensation with malononitrile yields nitrile-substituted adducts, which are cyclized with sulfur/morpholine to form tricyclic systems .
Q. What are the standard characterization techniques for verifying purity and structure?
- Methodological Answer : Use IR spectroscopy to confirm carbonyl (1650–1675 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches. ¹H NMR identifies aromatic protons (δ 7.0–7.5 ppm) and methylene groups adjacent to the carbonyl (δ 2.1–3.0 ppm). Mass spectrometry (EIMS) and elemental analysis validate molecular weight and composition .
Advanced Research Questions
Q. How can regioselective bromination be achieved in the benzene ring of this compound?
- Methodological Answer : Regioselective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions. The reaction is monitored via ¹H NMR to prevent over-bromination. For example, bromination of 5,6-dihydrobenzo[b]thiophen-7(4H)-one with NBS in CCl₄ yields the 3-bromo derivative exclusively . Dehydrobromination with Li₂CO₃/LiBr produces hydroxylated derivatives for further functionalization .
Q. What strategies enable annelation of heterocyclic rings onto the benzo[b]thiophene core?
- Methodological Answer : Electrophilic substitution at the α-position to sulfur allows annelation. For example:
- Pyrazole annelation : React 5-formyl derivatives with hydrazine hydrate under basic conditions to form tricyclic pyrazolones .
- Pyrimidine annelation : Oxoketene dithioacetals (e.g., compound 15/16 in ) react with guanidine to form fused pyrimidines. MM2 calculations optimize ring puckering in tetracyclic products .
Q. How does steric hindrance influence substitution patterns in polycondensed derivatives?
- Methodological Answer : Substituents at the 2-position (e.g., methyl groups) block electrophilic attack, directing reactions to the 3-position. For instance, methylation of dithioesters (e.g., compound 13/14 in ) generates bis(methylsulfamyl) derivatives, which undergo regioselective cyclization with bifunctional nucleophiles .
Q. What are the challenges in synthesizing enantiomerically pure derivatives for biological studies?
- Methodological Answer : Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, L-proline-mediated cyclization (as in ) can induce chirality. Enantiomeric purity is verified via chiral HPLC or X-ray crystallography (e.g., solvent-dependent crystal packing in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
